{4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine
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Overview
Description
{4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction often results in changes at the molecular level, which can lead to observable effects at the cellular and organismal levels.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations can result in a variety of outcomes, depending on the specific biological activity being influenced.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the effects of this compound’s action would be observable at both the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including {4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones under acidic conditions to form the indole ring . For instance, methanesulfonic acid in methanol under reflux conditions can be used to achieve good yields .
Industrial Production Methods
Industrial production methods for indole derivatives may involve multi-step synthesis processes that are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Indole derivatives, including {4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine, can undergo various chemical reactions such as:
Oxidation: Indole derivatives can be oxidized to form oxindoles.
Reduction: Reduction reactions can convert indole derivatives to indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of indole derivatives typically yields oxindoles, while reduction can produce indolines .
Scientific Research Applications
Chemistry
In chemistry, {4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine is used as a building block for synthesizing more complex molecules. Its indole moiety makes it a valuable intermediate in organic synthesis .
Biology
Biologically, indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities. This compound may be investigated for similar properties, making it a potential candidate for drug development .
Medicine
In medicine, indole derivatives are used in the treatment of various diseases. The unique structure of this compound may offer new therapeutic possibilities .
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other materials that require indole-based structures .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as tryptophan, indole-3-acetic acid, and serotonin . These compounds share the indole moiety but differ in their functional groups and biological activities.
Uniqueness
What sets {4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine apart is its unique combination of an indole ring with an aminoethylphenyl group. This structure may confer distinct biological properties and synthetic utility .
Properties
IUPAC Name |
4-[2-amino-1-(2,3-dihydroindol-1-yl)ethyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-20(2)16-9-7-15(8-10-16)18(13-19)21-12-11-14-5-3-4-6-17(14)21/h3-10,18H,11-13,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCDZEWIWQFYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CN)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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